![molecular formula C7H4BrFN2 B572376 6-Bromo-5-fluoro-1H-indazole CAS No. 1286734-85-7](/img/structure/B572376.png)
6-Bromo-5-fluoro-1H-indazole
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Overview
Description
6-Bromo-5-fluoro-1H-indazole is a chemical compound with the molecular formula C7H4BrFN2 . It is a heterocyclic compound that contains a bicyclic ring structure made up of a pyrazole ring and a benzene ring .
Synthesis Analysis
Indazole derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .Molecular Structure Analysis
The molecular weight of 6-Bromo-5-fluoro-1H-indazole is 215.02 g/mol . The InChI code is 1S/C7H4BrFN2/c8-5-2-7-4 (1-6 (5)9)3-10-11-7/h1-3H, (H,10,11) and the InChI key is PLGKUXUUBPDMAA-UHFFFAOYSA-N .Chemical Reactions Analysis
Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . The reactions in HCl (aq) correspond to 1a → 2a, 1b → 2b (95%) + 3b (5%), 1c → 2c, 1d → 2d, and 1e → 3e .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-5-fluoro-1H-indazole include a molecular weight of 215.02 g/mol, an XLogP3-AA of 2.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, a rotatable bond count of 0, an exact mass of 213.95419 g/mol, a monoisotopic mass of 213.95419 g/mol, a topological polar surface area of 28.7 Ų, a heavy atom count of 11, and a complexity of 155 .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “6-Bromo-5-fluoro-1H-indazole”, focusing on several unique applications:
Histone Deacetylase Inhibitors
6-Bromo-5-fluoro-1H-indazole is used as a reactant in the preparation of histone deacetylase inhibitors, which are important in the study of epigenetics and have therapeutic potential in cancer treatment .
Antiproliferative Activities
This compound has been evaluated for its antiproliferative activities against various cancer cell lines, including leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers .
Synthetic Chemistry
In synthetic chemistry, 6-Bromo-5-fluoro-1H-indazole is involved in transition metal-catalyzed reactions and reductive cyclization reactions. It’s also used in the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Cancer Cell Viability Inhibition
The compound has shown the capability to hinder the viability of human cancer cells lines such as liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) when assessed using the MTT reduction assay .
Mechanistic Studies in Cyclization Reactions
6-Bromo-5-fluoro-1H-indazole has been used in mechanistic studies to propose a hydrogen bond propelled mechanism suitable for similar cyclization reactions in synthetic processes .
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-bromo-5-fluoro-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGKUXUUBPDMAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694199 |
Source
|
Record name | 6-Bromo-5-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-fluoro-1H-indazole | |
CAS RN |
1286734-85-7 |
Source
|
Record name | 6-Bromo-5-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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